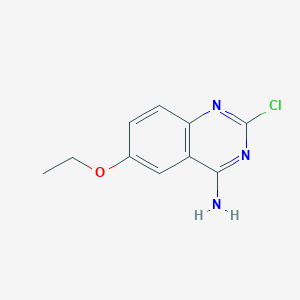

2-Chloro-6-ethoxyquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Heterocycle in Medicinal Chemistry

The quinazoline scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a position of considerable importance in the field of medicinal chemistry. mdpi.comijpsr.com Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and the development of targeted therapies. nih.gov This versatility has rendered quinazolines and their oxidized counterparts, quinazolinones, as foundational frameworks for a wide range of pharmaceutical agents. nih.govnih.gov The stability of the quinazoline ring system, coupled with relatively straightforward synthetic methodologies, further enhances its appeal to researchers. nih.gov

The significance of this heterocyclic system is underscored by its presence in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov Moreover, numerous synthetic quinazoline derivatives have been developed and have demonstrated a broad spectrum of pharmacological activities. nih.govnih.gov This inherent biological activity has cemented the quinazoline scaffold as a critical component in the design and development of new therapeutic agents. ijpsr.comtaylorandfrancis.com

Overview of Biologically Active Quinazoline Analogs

The quinazoline framework is the backbone of a diverse array of biologically active molecules with a wide range of therapeutic applications. mdpi.comnih.gov Research has consistently demonstrated the potent pharmacological effects of quinazoline derivatives, leading to their investigation and use in various medical fields. nih.govresearchgate.net

A number of quinazoline-based drugs have successfully transitioned into clinical practice. For instance, Prazosin, Doxazosin, and Terazosin are quinazoline derivatives utilized for their antihypertensive properties. nih.gov In the realm of oncology, Gefitinib (B1684475) and Erlotinib are notable examples of quinazoline-based tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov The biological activities of quinazoline analogs are extensive and include:

Anticancer: Many quinazoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govacs.orgacs.org They often function by inhibiting enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. thieme-connect.de

Antimicrobial: Quinazoline analogs have shown promise as antibacterial and antifungal agents. nih.govmdpi.comijnrd.org

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties. mdpi.comnih.gov

Antiviral: The antiviral potential of quinazolines has been explored, with some compounds showing activity against viruses like HIV. nih.govmdpi.com

Other Activities: The pharmacological scope of quinazolines also extends to anticonvulsant, analgesic, antihypertensive, and antimalarial activities, among others. nih.govnih.govneliti.com

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Quinazoline-based Tyrosine Kinase Inhibitors (e.g., Gefitinib, Erlotinib) | Anticancer | nih.govnih.gov |

| Quinazoline-based α1-Adrenergic Blockers (e.g., Prazosin, Doxazosin) | Antihypertensive | nih.gov |

| Substituted Quinazolinones | Antimicrobial, Anti-inflammatory | nih.govmdpi.com |

| 2,3-Disubstituted Quinazolinones | Anticonvulsant | mdpi.com |

Positioning of 2-Chloro-6-ethoxyquinazolin-4-amine within Quinazoline Research

The primary significance of this compound lies in its role as a precursor in multi-step synthetic pathways. For example, the chlorine atom at the C2 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the creation of a library of novel compounds for biological screening. scispace.comresearchgate.net This strategic modification is a common approach in drug discovery to optimize the potency, selectivity, and pharmacokinetic profile of lead compounds.

While not typically an end-product with direct therapeutic application itself, the strategic importance of this compound in facilitating the synthesis of potent drugs is well-documented in the scientific literature. It represents a crucial stepping stone in the development of next-generation quinazoline-based therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3O |

|---|---|

Molecular Weight |

223.66 g/mol |

IUPAC Name |

2-chloro-6-ethoxyquinazolin-4-amine |

InChI |

InChI=1S/C10H10ClN3O/c1-2-15-6-3-4-8-7(5-6)9(12)14-10(11)13-8/h3-5H,2H2,1H3,(H2,12,13,14) |

InChI Key |

GJPAALNMDHKLSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Ethoxyquinazolin 4 Amine

Reactions at the Chloro Substituent (C-2)

The chlorine atom at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing a variety of substituents.

Nucleophilic Substitution Reactions with Amines and Other Nucleophiles

The C-2 position of 2-chloroquinazolines can react with various nucleophiles, although it is generally less reactive than the C-4 position. nih.gov Achieving selective substitution at C-2 often requires specific reaction conditions, especially when the C-4 position is also substituted with a reactive group. nih.gov

In the case of 2-chloro-4-sulfonylquinazolines, treatment with an azide (B81097) nucleophile leads to a functional group swap where the azide first replaces the sulfonyl group at C-4, and then the displaced sulfinate attacks the C-2 position to replace the chloride. nih.gov A similar intramolecular rearrangement or a direct intermolecular substitution could be envisioned for 2-Chloro-6-ethoxyquinazolin-4-amine with various nucleophiles.

Studies on related 2-chloroquinazolines have shown that they can react with amines to form 2-aminoquinazoline (B112073) derivatives. rsc.orgrsc.org For instance, 2-chloroquinazoline-4(3H)-ones have been successfully reacted with a range of amines to yield the corresponding 2-amino products. rsc.orgrsc.org The reaction of this compound with amines would be expected to proceed similarly, likely requiring elevated temperatures or the use of a base to facilitate the substitution.

Other nitrogen nucleophiles, such as hydrazine (B178648) and its derivatives, can also displace the C-2 chloro group. For example, 2-ethoxy-4-chloroquinazoline reacts with hydrazine hydrate (B1144303). scispace.com The reaction of this compound with hydrazine could potentially lead to the formation of a 2-hydrazinyl derivative, which could be a valuable intermediate for further functionalization.

The reactivity of the C-2 chloro group is influenced by the electronic nature of the substituents on the quinazoline ring. The electron-donating ethoxy group at C-6 and the amino group at C-4 would be expected to modulate the reactivity of the C-2 position.

Table 1: Examples of Nucleophilic Substitution Reactions on Related 2-Chloroquinazolines

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-4-sulfonylquinazoline | Sodium Azide | 2-Sulfonyl-4-azidoquinazoline | nih.gov |

| 2-Chloroquinazoline-4(3H)-one | Various Amines | 2-Aminoquinazoline-4(3H)-one derivatives | rsc.orgrsc.org |

| 2-Ethoxy-4-chloroquinazoline | Hydrazine Hydrate | 2-Ethoxy-4-hydrazinoquinazoline | scispace.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated heterocycles, including quinazolines. nih.govnih.govmdpi.com The C-2 chloro substituent of this compound serves as a suitable handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the chloroquinazoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. While the C-4 position is generally more reactive in Suzuki couplings of dihaloquinazolines, selective coupling at C-2 can be achieved. nih.gov For instance, in 2,4,7-trichloroquinazoline, after blocking the C-4 position, regioselective Suzuki coupling at the C-2 position can be performed. nih.gov A similar strategy could be applied to this compound, or direct selective coupling at C-2 might be possible under carefully optimized conditions.

Heck Coupling: The Heck reaction couples the chloroquinazoline with an alkene. This reaction is a valuable method for introducing vinyl groups onto the quinazoline core.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling the chloroquinazoline with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. Sonogashira coupling has been successfully performed on 4-chloroquinazolines to afford 4-alkynylquinazolines. mdpi.com It is anticipated that this compound would undergo a similar reaction at the C-2 position to yield 2-alkynyl-6-ethoxyquinazolin-4-amines.

The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation (for Suzuki) or carbopalladation (for Heck), and finally reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki | Arylboronic acid | 2-Aryl-6-ethoxyquinazolin-4-amine |

| Heck | Alkene | 2-Alkenyl-6-ethoxyquinazolin-4-amine |

| Sonogashira | Terminal alkyne | 2-Alkynyl-6-ethoxyquinazolin-4-amine |

Reactions at the Amino Group (C-4)

The 4-amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules. The 4-aminoquinazoline scaffold is a recognized privileged structure in medicinal chemistry, often associated with kinase inhibitory activity. mdpi.comnih.govnih.gov

Acylation and Sulfonylation Reactions

The primary amino group at the C-4 position can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acylamino and sulfonylamino derivatives can exhibit altered biological properties and serve as intermediates for further transformations.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

The C-4 amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is often catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

While direct hydrazone formation from the C-4 amino group is not typical, if the amino group is first converted to a hydrazine, as discussed in the context of C-2 substitution, this new functionality can then readily react with carbonyl compounds to form hydrazones. For example, 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide, derived from 2-ethoxy-4-chloroquinazoline, can undergo further reactions. scispace.com

Modifications and Transformations of the Ethoxy Group (C-6)

The ethoxy group at the C-6 position is generally less reactive than the chloro and amino groups. However, under certain conditions, it can be modified. Cleavage of the ether linkage to yield the corresponding 6-hydroxy-2-chloroquinazolin-4-amine could be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol (B47542) could then be a site for further functionalization, such as O-alkylation or esterification.

Derivatization of alkoxy groups on other heterocyclic systems has been reported, for instance, in the context of analyzing 6-acetylmorphine, where various acyl and silyl (B83357) derivatives are prepared. nih.gov While this is an analytical derivatization, it highlights the possibility of modifying such groups.

Cyclization Reactions to Form Fused Heterocyclic Systems

The inherent reactivity of the 2-chloro-4-aminoquinazoline scaffold makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group at C4 and the chloro group at C2, leading to the formation of new rings fused to the quinazoline core.

The synthesis of triazino[4,3-c]quinazolines from 2-chloro-4-aminoquinazolines is a plausible transformation. This would likely involve a reaction with a suitable three-atom component that can cyclize with the N4-C4-N3 segment of the quinazoline ring. While specific literature for this compound is not available, analogous reactions with other 4-aminoquinazolines suggest that this is a feasible synthetic route.

The Dimroth rearrangement is a well-documented isomerization of heterocyclic compounds, particularly in triazole chemistry. researchgate.netacs.orgnih.govwikipedia.org In the context of quinazolines, it can lead to the formation of thermodynamically stable fused systems. benthamscience.com The synthesis of triazolo[1,5-c]quinazolines from 2-chloro-4-aminoquinazolines can be envisioned. A potential pathway involves the reaction of the 4-amino group with a reagent that introduces a nitrogen and a carbon atom, followed by cyclization and rearrangement. For instance, reaction with an appropriate precursor could initially form a triazolo[4,3-c]quinazoline intermediate, which then undergoes a Dimroth rearrangement to the more stable triazolo[1,5-c]quinazoline isomer. This rearrangement typically involves ring opening and re-closure, effectively swapping the positions of two heteroatoms. nih.govwikipedia.org

The versatile reactivity of the 2-chloro-4-aminoquinazoline core allows for the synthesis of a variety of other fused heterocyclic systems. For example, reaction with α-haloketones could lead to the formation of imidazo[1,2-c]quinazolines. Similarly, reaction with β-ketoesters could potentially yield pyrimido[1,2-c]quinazolines after cyclization and subsequent transformations. The specific reaction conditions and the nature of the cyclizing agent would determine the final fused heterocyclic structure.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Ethoxyquinazolin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including quinazoline (B50416) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton NMR (¹H-NMR) is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the context of 2-Chloro-6-ethoxyquinazolin-4-amine and its derivatives, ¹H-NMR spectra reveal characteristic signals that are diagnostic of the quinazoline core and its substituents.

For instance, the aromatic protons on the quinazoline ring typically appear as a complex set of signals in the downfield region of the spectrum. jst.vn The protons of the ethoxy group at the C-6 position exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern dictated by spin-spin coupling. scispace.comresearchgate.net The amine protons at the C-4 position often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. scispace.com

The specific chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the benzene (B151609) ring portion of the quinazoline nucleus. uncw.edu For example, the splitting pattern of protons H-5, H-7, and H-8 can be observed as an ABC system, which is a key feature in their structural elucidation. jst.vn In derivatives where the quinazoline ring is further substituted, the ¹H-NMR spectra offer clear evidence for the position and nature of these additional groups.

Table 1: Representative ¹H-NMR Data for Quinazoline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Ethoxy Group | CH₃ | 1.18 - 1.27 | triplet (t) | 7.4 | scispace.com |

| CH₂ | 4.17 - 4.29 | quartet (q) | 7.4 | scispace.com | |

| Quinazoline Aromatic Protons | H-5, H-7, H-8 | 7.13 - 8.28 | multiplet (m) | - | jst.vnscispace.com |

| NH₂ | 8.65 | broad singlet (br s) | - | scispace.com | |

| NH (amide) | 11.70 - 12.91 | singlet (s) | - | acs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, allowing for the determination of the total number of carbon atoms and their chemical environments.

In the analysis of this compound and its derivatives, the ¹³C-NMR spectrum displays characteristic signals for the quinazoline ring carbons, the ethoxy group carbons, and any other substituents. The carbons of the quinazoline core typically resonate in the aromatic region of the spectrum, with their specific chemical shifts being sensitive to the electronic effects of the substituents. clockss.org For example, the C-4 carbon, being attached to an amino group, will have a different chemical shift compared to the C-2 carbon, which is bonded to a chlorine atom.

The carbonyl carbon (C=O) in quinazolinone derivatives, a common class of related compounds, shows a characteristic signal at a low field, typically in the range of 161-164 ppm. acs.org The signal for the C=N group is also readily identifiable. jst.vn The carbons of the ethoxy group are found in the upfield region of the spectrum.

Table 2: Characteristic ¹³C-NMR Chemical Shift Ranges for Quinazolinone Derivatives

| Carbon Atom | Chemical Shift Range (δ, ppm) | Reference |

|---|---|---|

| C=O (Amide) | 161.19 - 163.87 | acs.org |

| C=N | ~153.75 | jst.vn |

| Aromatic Carbons | 110.18 - 155.25 | jst.vn |

| OCH₂CH₃ (Ethoxy) | ~56 | jst.vn |

| OCH₂CH₃ (Ethoxy) | ~23 | jst.vn |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as many quinazoline derivatives. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound and its derivatives, ESI-MS typically produces a prominent protonated molecule peak, [M+H]⁺, which allows for the direct determination of the compound's molecular weight. jst.vnscispace.com This technique is highly sensitive and can be used to analyze complex mixtures when coupled with liquid chromatography (LC-ESI-MS). researchgate.net The observation of the [M+H]⁺ peak provides strong evidence for the successful synthesis of the target compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This high level of precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence.

For novel derivatives of this compound, HRMS is an indispensable tool for unambiguous structure confirmation. It can differentiate between compounds with the same nominal mass but different elemental compositions, a task that is not possible with low-resolution mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. acs.org For example, the N-H stretching vibrations of the primary amine (NH₂) at the C-4 position typically appear as one or two sharp bands in the region of 3100-3500 cm⁻¹. scispace.com The C-O stretching vibrations of the ethoxy group are usually observed in the 1275-1200 cm⁻¹ range. mdpi.com

The C=N stretching vibration of the quinazoline ring gives rise to an absorption band around 1620 cm⁻¹. scispace.com In quinazolinone derivatives, a strong absorption band corresponding to the C=O stretching vibration of the amide group is a prominent feature, typically appearing between 1657 and 1683 cm⁻¹. acs.org The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-Cl stretching vibration can be found in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Frequencies for Quinazoline Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3160 - 3418 | scispace.com |

| Amide (C=O) | Stretching | 1640 - 1683 | scispace.comacs.org |

| Imine (C=N) | Stretching | 1593 - 1622 | scispace.comderpharmachemica.com |

| Ether (C-O-C) | Stretching | 1107 - 1278 | mdpi.comderpharmachemica.com |

| Aromatic C-H | Stretching | ~3120 | derpharmachemica.com |

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. For this compound and its derivatives, these methods are crucial for separating the main compound from any impurities, starting materials, or by-products that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of quinazoline derivatives. tandfonline.com A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For compounds structurally similar to this compound, such as 2-Chloro-6,7,8-trimethoxyquinazolin-4-amine and 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a reversed-phase (RP) HPLC method has been described. sielc.comsielc.com This method typically utilizes a C18 (RP-18) column. tandfonline.com

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A typical mobile phase for the analysis of quinazoline derivatives consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN) or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or formic acid. tandfonline.comsielc.comsielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer. sielc.comsielc.com The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

A study on new quinazoline derivatives highlighted the optimization of the chromatographic system and the validation of the analytical method. tandfonline.com The stability of these compounds was successfully determined using an HPLC method, demonstrating the robustness of this technique for quality control purposes. tandfonline.com

Table 1: Illustrative HPLC Parameters for the Analysis of Quinazoline Derivatives

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (RP-18), e.g., Newcrom R1 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive analytical method. This technique is invaluable for the identity confirmation of this compound and for the characterization of its derivatives and potential impurities.

Following the chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides information about the molecular weight of the compound, which is a key parameter for its identification. For applications requiring mass spectrometric detection, the mobile phase additives must be volatile. Therefore, phosphoric acid is typically replaced with formic acid. sielc.comsielc.com

LC-MS is not only used for identity confirmation but also for impurity profiling. By analyzing the masses of minor peaks in the chromatogram, it is possible to identify and quantify impurities, even at very low levels. This is crucial for ensuring the safety and efficacy of the final pharmaceutical product. The use of LC-MS has been highlighted as a modern and efficient method for analyzing complex organic molecules, offering advantages in terms of sample preparation and analysis time. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC can offer a more efficient method for purity and identity confirmation.

The principles of UPLC are similar to HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns. The use of smaller particle columns, such as those with 3 µm particles, has been suggested for fast UPLC applications for related quinazoline compounds. sielc.comsielc.com This can be particularly advantageous in high-throughput screening environments.

Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound

| Feature | HPLC | LC-MS | UPLC |

| Primary Use | Purity Assessment, Quantification | Identity Confirmation, Impurity Profiling | High-Throughput Purity Assessment |

| Resolution | Good | Good (coupled with MS specificity) | Excellent |

| Analysis Time | Moderate | Moderate | Fast |

| Sensitivity | Good | Excellent | Very Good |

| Key Advantage | Robust and widely available | Provides molecular weight information | High speed and resolution |

Biological Activity and Mechanism of Action Studies in Vitro

Enzyme Inhibition Mechanisms

The interaction of quinazoline (B50416) derivatives with their target enzymes can be characterized by several distinct inhibition mechanisms, which are determined through kinetic studies. These mechanisms describe how the inhibitor binds to the enzyme and affects its catalytic activity.

Competitive inhibition is a common mechanism for quinazoline-based inhibitors, particularly those targeting protein kinases. In this model, the inhibitor molecule possesses a structural similarity to the enzyme's natural substrate, allowing it to bind to the active site. This binding event prevents the substrate from accessing the same site, thereby inhibiting the enzyme's function. The inhibitor and substrate are in direct competition for the active site.

A prominent example of this is seen in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. Many quinazoline derivatives have been designed to compete with adenosine (B11128) triphosphate (ATP), the phosphate-donating substrate for the kinase domain. These inhibitors typically feature a quinazoline core that anchors them into the adenine-binding pocket of the EGFR active site. The binding is often reversible, and its efficacy can be overcome by increasing the concentration of the substrate (ATP). Well-known EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are based on the 4-anilinoquinazoline (B1210976) scaffold, function through this competitive inhibition mechanism.

While competitive inhibition is prevalent, quinazoline derivatives can also exhibit other inhibition patterns. In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Uncompetitive inhibition is a less common but important mechanism. In this case, the inhibitor can only bind to the enzyme-substrate (ES) complex. This type of inhibition is more effective at high substrate concentrations, as the formation of the ES complex is a prerequisite for inhibitor binding. Studies on certain quinazoline derivatives have explored these alternative inhibition modalities against various enzyme targets.

Mixed-type inhibition represents a combination of competitive and non-competitive inhibition. The inhibitor can bind to both the free enzyme at its active site and the enzyme-substrate complex at an allosteric site. However, the inhibitor's affinity for the free enzyme and the enzyme-substrate complex differs. This results in a complex kinetic pattern where the inhibitor affects both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). Some novel quinazoline-based compounds have been identified as mixed-type inhibitors of specific enzymes, highlighting the versatility of this chemical scaffold in interacting with biological targets.

Target Identification and Validation in Cellular Contexts

The biological effects of quinazoline derivatives are a direct consequence of their interaction with specific cellular targets. Extensive research has been dedicated to identifying and validating these targets to understand the compounds' mechanisms of action.

The most well-documented activity of quinazoline derivatives is the modulation of tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR): As previously mentioned, EGFR is a primary target for many quinazoline-based inhibitors. These compounds have been shown to effectively inhibit EGFR signaling in various cancer cell lines, leading to cell cycle arrest and apoptosis. The development of 4-anilinoquinazoline derivatives as EGFR inhibitors has been a major focus in cancer research.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another critical tyrosine kinase that is involved in angiogenesis, the formation of new blood vessels. The inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2. For instance, a series of 4-aminoquinazoline derivatives demonstrated significant inhibitory activity against VEGFR-2, with some compounds showing IC50 values in the nanomolar range. The table below summarizes the inhibitory activity of selected quinazoline derivatives against VEGFR-2.

| Compound ID | Modifications | Target Enzyme | IC50 (nM) |

| 6c | 4-(2-bromo-4,5-dimethoxyanilino)quinazoline | VEGFR-2 | 19 |

| 6d | 4-(2-chloro-4,5-dimethoxyanilino)quinazoline | VEGFR-2 | 26 |

| 6e | 4-(2-fluoro-4,5-dimethoxyanilino)quinazoline | VEGFR-2 | 31 |

Data sourced from a study on 4-aminoquinazoline derivatives as VEGFR-2 inhibitors.

Beyond tyrosine kinases, the therapeutic potential of quinazoline derivatives extends to other enzyme classes.

SNM1A Nuclease: The human metallo-β-lactamase domain-containing nuclease SNM1A is involved in DNA interstrand cross-link repair. Inhibition of this nuclease can sensitize cancer cells to DNA-damaging agents. A high-throughput screening identified a quinazoline-based compound, (2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)-L-proline, as a potent and selective inhibitor of SNM1A. This compound exhibited a mixed competitive-noncompetitive mode of inhibition.

G9a Histone Methyltransferase: G9a is a histone methyltransferase that plays a key role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine (B10760008) 9 (H3K9). Overexpression of G9a has been linked to various cancers. Quinazoline-based compounds have emerged as effective inhibitors of G9a. For example, BIX-01294, a diazepine-quinazoline derivative, was one of the first potent and selective inhibitors of G9a to be discovered. Further research has led to the development of other quinazoline-based G9a inhibitors with improved potency and drug-like properties. One such study reported a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives as G9a inhibitors.

The table below presents data on the inhibitory activity of selected quinazoline derivatives against G9a.

| Compound ID | Modifications | Target Enzyme | IC50 (µM) |

| BIX-01294 | Diazepine-quinazoline derivative | G9a | 1.7 |

| UNC0638 | 2,4-diamino-6,7-dimethoxyquinazoline derivative | G9a | <0.015 |

| UNC0642 | 2,4-diamino-6,7-dimethoxyquinazoline derivative | G9a | <0.006 |

Data compiled from studies on G9a inhibitors.

Receptor Binding Studies

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its binding affinity. For many quinazoline derivatives, a primary target is the Epidermal Growth Factor Receptor (EGFR) kinase. However, no specific receptor binding data for 2-Chloro-6-ethoxyquinazolin-4-amine has been reported.

A study on a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, identified it as a potent inducer of apoptosis. nih.gov This finding suggests that alterations at the 4-position of the quinazoline ring can lead to different biological activities. For instance, in the case of 4-anilinoquinazolines, substitutions at the 6- and 7-positions of the quinazoline core were found to decrease potency in apoptosis induction. nih.gov

Future research on this compound would necessitate binding assays against a panel of kinases and other relevant receptors to determine its specific molecular targets. Such studies would generate data on parameters like:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the binding or activity of a target receptor by 50%.

Kᵢ (Inhibition constant): An indicator of the binding affinity of the compound to the receptor.

Kₑ (Equilibrium constant): A measure of the affinity of the compound for its receptor.

Table 1: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Binding Affinity (Kᵢ) (nM) | Inhibition (IC₅₀) (nM) |

| EGFR | Data Not Available | Data Not Available |

| VEGFR2 | Data Not Available | Data Not Available |

| PDGFR | Data Not Available | Data Not Available |

| c-Met | Data Not Available | Data Not Available |

Cellular Pathway Modulation by Quinazoline Derivatives

The biological effects of quinazoline derivatives are often mediated through their modulation of specific cellular signaling pathways. Aberrant signaling pathways are a hallmark of many diseases, including cancer. Proposed anticancer mechanisms for quinazoline derivatives include the inhibition of DNA repair enzyme systems, EGFR, and tubulin polymerization. matrix-fine-chemicals.com

Studies on various quinazoline compounds have demonstrated their ability to interfere with key cellular processes:

AKT Pathway: The AKT pathway is crucial for cell survival and proliferation and is often deregulated in cancer. Some quinazolinone derivatives have been shown to exhibit cytotoxic effects through the potential inhibition of AKT1. sigmaaldrich.com

Apoptosis Induction: A high-throughput caspase-3 activator assay identified a series of 4-anilinoquinazolines as inducers of apoptosis. nih.gov Specifically, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a highly active inducer of apoptosis. nih.gov

Cell Cycle Arrest: Certain triazolo[4,3-c]quinazolines have been found to exhibit antitumor activity by causing cell cycle arrest at the G2/M phase. chemicalbook.com

To understand the mechanism of action of this compound, it would be necessary to investigate its effects on these and other relevant pathways using techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

In Vitro Biological Screening Methodologies

A variety of in vitro screening methodologies are employed to evaluate the biological activity of new chemical entities like quinazoline derivatives. These methods are essential for initial hit identification and lead optimization in drug discovery.

Commonly used screening methods include:

Cytotoxicity Assays: The (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on various cancer cell lines. sigmaaldrich.com Cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) are frequently used. sigmaaldrich.com

Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs are used to determine the effects of compounds on the activity of specific enzymes, such as recombinant EGFR tyrosine kinase. bldpharm.com

Antimicrobial Assays: The agar (B569324) diffusion method is a common technique to perform in vitro experimental validation of the antimicrobial properties of synthesized compounds. nih.gov

Live-Cell Imaging and High-Content Screening: These methods allow for the real-time monitoring of cellular events, such as apoptosis, in response to compound treatment. For example, a live-cell, high-throughput caspase-3 activator assay was used to identify novel inducers of apoptosis. nih.gov

The selection of appropriate screening assays for this compound would depend on its intended therapeutic application, guided by the findings from initial broad-based screening efforts.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Ethoxyquinazolin 4 Amine Analogs

Impact of Substituents at the C-2 Position on Biological Activity

The C-2 position of the quinazoline (B50416) ring is a critical site for modification, and the nature of the substituent at this position can dramatically influence biological activity. Research has shown that a wide variety of groups can be tolerated at C-2, often leading to significant changes in potency and selectivity.

In one series of studies on quinazolin-4-one derivatives as AMPA receptor antagonists, a 2-fluorophenyl ring was attached to the C-2 position via different two-atom tethers. nih.gov The resulting analogs displayed a wide range of potencies, with IC50 values from 11 nM to over 10 µM, highlighting the sensitivity of the target receptor to the linker's nature. nih.gov Computational analysis suggested that these differences in activity were due to how the tether altered the positioning of the 2-fluorophenyl group relative to the quinazoline core. nih.gov

For inhibitors of PARP-1, substitutions at the C-2 position were found to be highly favorable for improving inhibitory activity. researchgate.net Similarly, in the development of antiviral agents against Bovine Viral Diarrhea Virus (BVDV), modifications to a 2-phenylquinazolin-4-amine (B85525) lead compound yielded several derivatives with considerable antiviral activity. researchgate.net Hybrid molecules incorporating an oxa-heterocyclic unit at the C-2 position have also been synthesized and evaluated for anticancer activity against breast cancer cell lines. nih.gov

The flexibility of substitution at the C-2 position is further demonstrated in studies of adenosine (B11128) receptor antagonists, where various guanidino and substituted guanidino groups were introduced. nih.gov These modifications were well-tolerated, with the resulting compounds retaining affinity, which indicates a significant degree of structural freedom for substituents at this position. nih.gov

Table 1: Impact of C-2 Substituents on AMPA Receptor Antagonist Activity This table illustrates how different tethers linking a 2-fluorophenyl group to the C-2 position of a quinazolin-4-one core affect inhibitory potency.

| C-2 Tether Group | Relative Potency (IC50) | Reference |

| -CH=CH- | Moderate | nih.gov |

| -CH2-O- | High | nih.gov |

| -CH2-S- | Moderate-High | nih.gov |

| -CH2-NH- | High (11 nM) | nih.gov |

| -C(O)-NH- | Low (>10 µM) | nih.gov |

Role of the Amino Group at C-4 in Target Binding

The amino group at the C-4 position is a key feature of the 2-Chloro-6-ethoxyquinazolin-4-amine scaffold and plays a pivotal role in target binding, often acting as a crucial hydrogen bond donor or acceptor. Its substitution with various moieties has been a successful strategy in the design of kinase inhibitors and other therapeutic agents.

For instance, replacing the simple amino group with a substituted aniline (B41778) (an anilino group) is a common feature in many Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The nitrogen atom and its substituent can form critical interactions within the ATP-binding pocket of the kinase. nih.gov In a similar vein, replacing the C-4 amino group with a morpholine (B109124) moiety has led to the development of potent PI3K inhibitors and anticancer agents. nih.gov

The importance of this position is also highlighted in the synthesis of novel quinazoline derivatives where a thiophene-2-ylmethanamine was introduced at the C-4 position to enhance conformational flexibility, leading to compounds with good antiproliferative activity. nih.gov In the development of antiviral compounds, a lead molecule featuring an N-(2-morpholinoethyl) group at the C-4 amine demonstrated the utility of introducing larger, functionalized side chains at this position. researchgate.net The synthesis of polysubstituted 4-aminocinnolines further underscores the versatility of the C-4 amino position in creating diverse chemical entities. acs.org

Table 2: Examples of C-4 Amino Group Modifications and Their Targets This table showcases various modifications to the C-4 amino group and the associated biological targets.

| C-4 Substituent | Target Class/Activity | Reference |

| 4-Anilino | EGFR Kinase Inhibitors | nih.gov |

| 4-Morpholine | PI3K Inhibitors | nih.gov |

| 4-(Thiophen-2-ylmethanamine) | Antiproliferative Agents | nih.gov |

| N-(2-morpholinoethyl) | Antiviral (BVDV) | researchgate.net |

Influence of Modifications to the Ethoxy Group at C-6 on Potency and Selectivity

Substituents on the quinazoline's benzene (B151609) ring, particularly at the C-6 and C-7 positions, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 6-ethoxy group in the parent compound is part of a key region that can be optimized for enhanced biological activity.

Studies on EGFR inhibitors have shown that the C-6 position is a prime location for introducing substituents that can improve binding affinity. nih.govacs.org Quantitative structure-activity relationship (QSAR) models have revealed that electronegative substituents at the C-6 position can foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, significantly boosting inhibitory activity. nih.govacs.org For example, the introduction of an arylidene-semicarbazone moiety at the C-6 position of an afatinib-related compound resulted in derivatives with remarkably high antiproliferative activity. nih.gov

The general principle is that small, appropriately substituted groups at positions 6 and 7, often alkoxy groups like methoxy (B1213986) or ethoxy, contribute to favorable interactions with the target protein. In one series of anticancer compounds, derivatives with 2-methoxy ethoxy substituents at both the C-6 and C-7 positions exhibited excellent activity across multiple cell lines. nih.gov QSAR studies on other heterocyclic scaffolds, such as 1,4-naphthoquinones, have also shown that the activity of 6-substituted analogs is heavily dependent on their hydrophobicity, a principle that often translates to quinazoline systems. nih.gov

Substituent Effects at Other Quinazoline Ring Positions (e.g., C-7)

Alongside the C-6 position, the C-7 position is a key site for modification that significantly influences the biological profile of quinazoline derivatives. Often, substitutions at C-6 and C-7 are considered in tandem, as they line a critical region of the molecule that interacts with target proteins.

The introduction of electron-donating groups at both the 6 and 7 positions has been shown to increase the activity of certain quinazoline-based EGFR inhibitors. nih.gov For instance, compounds bearing a 6,7-dimethoxy substitution pattern are common among potent kinase inhibitors. nih.gov The presence of a basic side chain at either the C-6 or C-7 position has been noted as playing a significant role in determining the cytotoxicity of some anticancer compounds. nih.gov

More complex modifications at C-7 have also yielded potent molecules. The insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position through a linker chain led to a series of novel 4-anilino-quinazoline derivatives that acted as dual EGFR/VEGFR2 inhibitors. nih.gov The nature of the substituent at C-7 can also profoundly affect the chemical reactivity and subsequent derivatization possibilities of the quinazoline scaffold. researchgate.net Furthermore, the synthesis of a 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one demonstrates the feasibility of introducing sulfur-linked moieties at the C-7 position to create novel, biologically relevant scaffolds. mdpi.com In some cases, substitutions at the 8-position have also been found to be favorable for improving the inhibitory activity of compounds targeting enzymes like PARP-1. researchgate.net

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional arrangement of substituents on the quinazoline ring, governed by conformational flexibility and stereochemistry, is a critical determinant of biological activity. The orientation of key functional groups dictates how effectively a molecule can fit into its biological target's binding site.

For example, the activity of C-2 substituted quinazolin-4-one AMPA receptor antagonists was rationalized by computationally analyzing the planar and radial positioning of the substituent relative to the quinazoline ring. nih.gov This suggests that subtle changes in the linker can induce different conformational preferences, leading to significant shifts in potency. nih.gov Increasing the conformational flexibility of the molecule can also be a deliberate design strategy. The insertion of a thiophene-2-ylmethanamine group at the C-4 position was intended to increase flexibility, which correlated with good antiproliferative activity. nih.gov

Design Principles for SAR Optimization and Lead Generation

The optimization of quinazoline-based compounds into clinical candidates relies on established design principles derived from extensive SAR studies. A primary tool in modern drug design is the use of computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking. nih.govacs.orgresearchgate.net

QSAR models are developed using existing data sets of quinazoline analogs to predict the anticancer potential and other activities of novel, rationally designed molecules. nih.govacs.org These models can identify key physicochemical, topological, and geometrical descriptors that correlate with biological activity, guiding the selection of optimal substituents. nih.govacs.org For example, QSAR predictions have guided the design of new molecules with electronegative substituents at the C-6 position to enhance interactions within the EGFR ATP-binding site. acs.org

General principles for developing potent quinazoline-based kinase inhibitors often include:

C-4 Substitution: Utilizing an anilino or a related nitrogen-containing group at C-4 to interact with the hinge region of the kinase domain. nih.gov

C-6/C-7 Substitution: Introducing small, often electron-donating alkoxy groups at these positions to enhance binding and modulate solubility. nih.govnih.gov

C-2 Modification: Exploring various substituents at C-2 to fine-tune potency and selectivity or to target additional pockets in the binding site. nih.govresearchgate.net

In silico techniques are invaluable for lead optimization, allowing for the prediction of binding energies, interaction patterns, and pharmacokinetic properties before undertaking synthetic efforts. researchgate.net This computational-first approach, combined with established SAR knowledge, provides a rational framework for the efficient development of future generations of quinazoline-based therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling of 2 Chloro 6 Ethoxyquinazolin 4 Amine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to forecast the binding mode of ligands to the active sites of proteins.

Quinazoline (B50416) derivatives are recognized for their potential to inhibit various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Molecular docking studies on quinazoline derivatives have revealed their ability to fit into the ATP-binding pockets of these kinases. nih.gov For instance, research on similar quinazoline compounds has shown that they can act as dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov The docking analyses indicate that these compounds typically form stable complexes within the kinase domains, crucial for their inhibitory action. The quinazoline scaffold serves as a core structure that can be modified to enhance binding affinity and selectivity for these targets.

The stability of the ligand-protein complex is largely determined by a network of interactions, including hydrogen bonds and hydrophobic contacts.

Conformational analysis of a ligand when it is bound to a protein target provides valuable information about the bioactive conformation, which is the specific three-dimensional arrangement the molecule adopts to exert its biological effect.

For quinazoline derivatives, the planarity of the quinazoline ring system is a key feature. However, the substituents on the ring can adopt various conformations. Understanding the preferred orientation of these substituents within the protein's active site is essential for designing new compounds with improved potency. The conformational flexibility of the ethoxy group and the amine group of 2-Chloro-6-ethoxyquinazolin-4-amine would be a focal point of such analysis to optimize interactions with the target protein.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to determine the electronic properties of molecules, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. These properties are fundamental in understanding a molecule's reactivity and its interaction with biological targets.

For antimalarial 2,4-diamino-6-quinazoline sulfonamide derivatives, studies have utilized electronic parameters like the energy of the highest occupied molecular orbital (EH), the energy of the lowest unoccupied molecular orbital (EL), and charge density to develop quantitative structure-activity relationships. nih.gov Such calculations for this compound would help in elucidating its electronic characteristics that govern its binding affinity and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models have been successfully developed for various series of quinazoline derivatives to predict their anticancer activities. researchgate.netnih.gov These models often use descriptors related to the physicochemical properties, topology, and electronic features of the molecules. For instance, a QSAR study on quinazolin-4(3H)-one derivatives identified a model with high predictive power (R² = 0.919), which was then used to design new, more potent inhibitors. researchgate.net A similar approach for this compound and its analogs could facilitate the prediction of their inhibitory potency and guide the synthesis of compounds with enhanced activity.

Ligand Design and Virtual Screening Approaches

Ligand-based and structure-based design are powerful strategies in modern drug discovery. nih.gov Virtual screening, a key component of these strategies, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

Based on the insights gained from molecular docking and QSAR studies of quinazoline derivatives, new ligands can be designed with potentially improved activity. researchgate.netmdpi.com For example, by analyzing the interaction patterns of known inhibitors, modifications can be proposed for the this compound structure to enhance its binding to targets like EGFR or VEGFR-2. Virtual screening of compound libraries containing the quinazoline scaffold can also be performed to identify novel hits with desired inhibitory profiles.

Medicinal Chemistry Implications and Scaffold Exploration of the 2 Chloro 6 Ethoxyquinazolin 4 Amine Scaffold

2-Chloro-6-ethoxyquinazolin-4-amine as a Core Structure for Drug Design

The this compound scaffold serves as a versatile core structure in drug design due to its unique electronic and structural features. The quinazoline (B50416) nucleus itself is a well-established pharmacophore, and the specific substitutions on this particular compound offer multiple points for chemical modification, allowing for the fine-tuning of biological activity.

The 2-chloro substituent is a key reactive site. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, enabling the introduction of a wide range of functional groups at this position. This synthetic accessibility allows for the exploration of structure-activity relationships (SAR) and the optimization of interactions with biological targets. For instance, the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxy quinazoline with various aniline (B41778) derivatives. researchgate.net This highlights a common strategy where the chlorine at the 4-position is first substituted, followed by modification at the 2-position.

The design of novel 2-chloro-4-anilino-quinazolines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) underscores the importance of this scaffold. nih.gov In these designs, the 4-anilino moiety plays a critical role in interacting with the hinge region of the kinase domain, while substitutions on the quinazoline core and the aniline ring can be varied to optimize potency and selectivity. nih.gov

Strategies for Lead Compound Optimization

Once a lead compound containing the this compound scaffold is identified, several optimization strategies can be employed to enhance its therapeutic potential. These strategies aim to improve potency, selectivity, and pharmacokinetic properties, while minimizing toxicity.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modifications of the lead compound to understand the relationship between its chemical structure and biological activity. For quinazoline derivatives, this often involves:

Modification of the 4-Anilino Moiety: Introducing various substituents on the aniline ring can significantly impact activity. For example, docking studies have shown that a hydrogen bond donor at the para position of the aniline ring is important for interaction with conserved glutamate (B1630785) and aspartate residues in the binding sites of EGFR and VEGFR-2. nih.gov

Substitution at the 2-Position: Replacing the chloro group with different functionalities allows for probing the binding pocket for additional interactions.

Variation of the 6- and 7-Substituents: While the parent compound in this discussion has a 6-ethoxy group, exploration of other alkoxy groups or different substituents at positions 6 and 7 of the quinazoline ring can influence solubility, metabolic stability, and target affinity.

Structural Simplification: In cases where a lead compound is overly complex, structural simplification can lead to molecules with improved synthetic accessibility and better pharmacokinetic profiles. nih.gov This might involve removing non-essential functional groups or simplifying ring systems while retaining the key pharmacophoric elements.

A lead optimization effort for TYK2 inhibitors starting from a 4-aminopyridine (B3432731) benzamide (B126) scaffold demonstrated the use of structure-based design to introduce modifications that improved potency and selectivity. nih.gov Similar principles can be applied to the this compound scaffold to develop potent and selective inhibitors for various targets.

Quinazoline Ring as a Privileged Scaffold in Target-Oriented Drug Discovery

The quinazoline ring is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. The versatility of the quinazoline scaffold has led to the development of drugs for a wide range of diseases. ijmpr.in

The broad spectrum of biological activities associated with quinazoline derivatives includes:

Anticancer nih.govfrontiersin.org

Anti-inflammatory ijmpr.inmdpi.com

Antimicrobial ijmpr.in

Antiviral mdpi.com

Anticonvulsant wisdomlib.org

Antihypertensive ijmpr.in

Antidiabetic ijmpr.inwisdomlib.org

Several quinazoline derivatives have been approved for clinical use, particularly as anticancer agents that target protein kinases. nih.gov The success of these drugs has further solidified the status of the quinazoline ring as a privileged scaffold and continues to inspire the design of new derivatives.

Table 1: Approved Quinazoline-Based Drugs and their Targets

| Drug Name | Target(s) | Therapeutic Application |

| Gefitinib (B1684475) | EGFR | Non-small-cell lung cancer |

| Erlotinib | EGFR | Non-small-cell lung cancer, Pancreatic cancer |

| Lapatinib | EGFR, HER2 | Breast cancer |

| Afatinib | EGFR, HER2 | Non-small-cell lung cancer |

| Vandetanib | VEGFR, EGFR, RET | Medullary thyroid cancer |

This table is based on information from multiple sources. nih.govfrontiersin.org

Development of Novel Quinazoline Derivatives for Therapeutic Applications

The exploration of the quinazoline scaffold continues to yield novel derivatives with promising therapeutic potential. Researchers are actively designing and synthesizing new compounds to address a variety of diseases, with a significant focus on cancer therapy. nih.gov

Recent research has focused on developing quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2, which could offer synergistic antitumor activity and prevent the development of resistance. nih.gov One such study identified a 2-chloro-4-anilino-quinazoline derivative, compound 8o , which was significantly more potent against both VEGFR-2 and EGFR compared to the initial prototype. nih.gov

Furthermore, the anti-inflammatory potential of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has been investigated. researchgate.net These studies highlight the ongoing efforts to expand the therapeutic applications of this class of compounds beyond oncology. The development of quinazoline-based compounds is also being pursued for neurodegenerative diseases like Alzheimer's, where they are designed to inhibit targets such as cholinesterases and β-amyloid aggregation. mdpi.comnih.gov

Table 2: Examples of Investigational Quinazoline Derivatives and their Activities

| Compound Class | Target/Activity | Therapeutic Area | Reference |

| 2-chloro-4-anilino-quinazolines | EGFR and VEGFR-2 dual inhibitors | Cancer | nih.gov |

| Spiro-quinazoline-cyclohexan-ones | Anti-inflammatory, Analgesic (COX-2 inhibition) | Inflammation, Pain | ijmpr.in |

| 2,3-disubstituted-4-(3H) quinazolinones | Anticonvulsant | Epilepsy | mdpi.com |

| Triazolo[4,3-c]quinazolines | Anticancer | Cancer | mdpi.com |

The continued investigation into the synthesis and biological evaluation of novel quinazoline derivatives, built upon scaffolds like this compound, promises to deliver new and effective therapies for a multitude of human diseases. ijmpr.inmdpi.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Diverse Analogs

The therapeutic potential of 2-Chloro-6-ethoxyquinazolin-4-amine can be significantly expanded through the generation of a diverse library of analogs. Future research should focus on developing novel and efficient synthetic strategies to introduce a wide array of substituents at key positions of the quinazoline (B50416) core.

A common and effective method for creating analogs of 2-chloro-4-aminoquinazolines involves a multi-step synthesis. This often begins with a substituted anthranilic acid, which can be cyclized to form a quinazolinone intermediate. Subsequent chlorination, typically with reagents like phosphorus oxychloride, yields a 2,4-dichloroquinazoline (B46505) derivative. The regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position with various amines can then be employed to introduce diversity at this site. For instance, a general procedure involves refluxing the 2,4-dichloroquinazoline intermediate with a variety of aniline (B41778) derivatives in a suitable solvent like isopropanol (B130326) to produce the desired 2-chloro-4-(arylamino)quinazoline derivatives. frontiersin.orgnih.gov

Another established synthetic pathway starts from 2-aminobenzamide, which can be reacted with various aldehydes in the presence of iodine and ethanol (B145695) to form 2-phenylquinazolin-4(3H)-one. This intermediate can then be treated with phosphorus oxychloride to yield the 4-chloro-2-phenylquinazoline, which is a versatile precursor for further modifications. nih.gov

Future explorations could involve microwave-assisted organic synthesis to accelerate reaction times and improve yields. Furthermore, the development of one-pot synthesis procedures would enhance the efficiency and environmental friendliness of these synthetic routes. The reactivity of the 2-ethoxy-4-chloroquinazoline precursor towards various nucleophiles like thiosemicarbazide, sodium azide (B81097), and hydrazine (B178648) hydrate (B1144303) has been demonstrated, opening avenues for the synthesis of novel fused heterocyclic systems, such as triazoloquinazolines. nih.govnih.gov

The following table summarizes potential synthetic strategies for generating diverse analogs of this compound:

| Starting Material | Key Intermediates | Reaction Type | Potential for Diversification |

| Substituted Anthranilic Acid | Quinazolin-2,4-dione, 2,4-Dichloroquinazoline | Cyclization, Chlorination, SNAr | Wide variety of amines can be introduced at the C4 position. |

| 2-Aminobenzamide | 2-Phenylquinazolin-4(3H)-one, 4-Chloro-2-phenylquinazoline | Condensation, Chlorination, SNAr | Diverse aldehydes and amines can be used to modify the C2 and C4 positions. |

| 2-Ethoxy-4-chloroquinazoline | N/A | Nucleophilic Substitution | Reaction with various nitrogen, oxygen, and sulfur nucleophiles to create novel derivatives. nih.govnih.gov |

Identification of Undiscovered Biological Targets for this compound Derivatives

The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov While some quinazoline derivatives are well-known inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), there is a vast, underexplored landscape of potential biological targets for novel analogs of this compound. frontiersin.orgnih.gov

Future research should aim to move beyond the well-trodden path of kinase inhibition and explore other enzyme families and receptor systems. The diverse pharmacological activities reported for quinazoline derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects, suggest a broad target spectrum. nih.govnih.govrsc.orgresearchgate.net

Recent studies have begun to uncover novel targets for quinazoline-based compounds. For example, certain 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been identified as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), a protein involved in cell migration and invasion. acs.org Another study identified a series of 4-aminoquinazoline derivatives as highly potent antagonists of the opioid receptor like-1 (ORL1), a target for pain management. nih.gov

A systematic approach to target identification could involve phenotypic screening of a diverse library of this compound analogs against a panel of cancer cell lines or pathogenic microbes. Active compounds could then be subjected to target deconvolution studies using techniques such as chemical proteomics and affinity chromatography-mass spectrometry to identify their molecular targets.

The following table highlights some less-explored and potential biological targets for this compound derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases (beyond EGFR/VEGFR) | p21-Activated Kinase 4 (PAK4), Cyclin-Dependent Kinases (CDKs) acs.orgyoutube.com | Cancer, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | Opioid Receptor Like-1 (ORL1) nih.gov | Pain, Neurological Disorders |

| Enzymes | Dihydrofolate Reductase (DHFR), Topoisomerase nih.gov | Cancer, Infectious Diseases |

| Other Proteins | Tubulin, Bromodomains nih.gov | Cancer, Inflammatory Diseases |

Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies can significantly accelerate the discovery and optimization of novel this compound derivatives. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into the drug-target interactions and guide the design of more potent and selective compounds. nih.govacs.orgfrontiersin.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By developing robust QSAR models for this compound analogs, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. Both 2D-QSAR and 3D-QSAR methods can be employed, with 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) providing detailed three-dimensional insights into the structural requirements for activity. researchgate.netacs.org

Molecular docking simulations can predict the binding mode and affinity of a ligand to its target protein. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition. For instance, docking studies of 4-anilinoquinazolines into the ATP-binding site of EGFR have revealed the importance of specific hydrogen bonding interactions for inhibitory activity. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. acs.orgfrontiersin.org This information is invaluable for understanding the mechanism of action and for refining the design of next-generation inhibitors.

The following table outlines the application of various computational methodologies in the study of this compound derivatives:

| Computational Method | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of virtual analogs. nih.govrsc.org | Identification of key structural features influencing activity and prioritization of synthetic targets. |

| Molecular Docking | Predict the binding mode and affinity of analogs to their biological targets. nih.gov | Understanding of drug-target interactions and guidance for structure-based drug design. |

| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of the ligand-target complex. acs.orgfrontiersin.org | Insights into the mechanism of action and conformational changes upon binding. |

| Virtual Screening | Screen large compound libraries against a specific target. nih.gov | Identification of novel hit compounds with desired biological activity. |

Integration of Omics Data for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is crucial to move beyond single-target-based approaches and embrace a systems-level perspective. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment. frontiersin.orgnih.gov

Systems biology approaches aim to understand the complex interplay between different biological components and how they function as a whole. nih.govresearchgate.net By integrating multi-omics data, researchers can identify the signaling pathways and biological networks that are perturbed by a given compound. This can lead to the discovery of novel mechanisms of action, the identification of biomarkers for drug response, and a better understanding of potential off-target effects.

For example, transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression patterns in response to treatment with a this compound analog. nih.gov Proteomic studies can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement. frontiersin.org Metabolomic analysis can uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

The integration of these different omics datasets is a significant challenge but can be achieved using various bioinformatics tools and machine learning algorithms. youtube.comfrontiersin.org This integrated approach can help to build predictive models of drug activity and to identify patient populations that are most likely to respond to a particular therapy.

The following table illustrates how different omics technologies can be integrated to study the activity of this compound derivatives:

| Omics Technology | Data Generated | Potential Insights |

| Genomics | DNA sequence variations. frontiersin.org | Identification of genetic markers associated with drug sensitivity or resistance. |

| Transcriptomics | Gene expression profiles. nih.gov | Elucidation of perturbed signaling pathways and gene regulatory networks. |

| Proteomics | Protein expression and modification data. frontiersin.org | Identification of direct and indirect protein targets and downstream signaling events. |

| Metabolomics | Profiles of small molecule metabolites. nih.gov | Understanding of the impact on cellular metabolism and identification of metabolic biomarkers. |

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) produces a triplet at ~1.3 ppm (CH₃) and a quartet at ~3.5–4.0 ppm (CH₂) in ¹H NMR. The quinazoline C-4 amine proton appears as a broad singlet at ~6.5 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 238.1 (calculated for C₁₀H₁₁ClN₃O). Fragmentation patterns include loss of Cl (–35 Da) and ethoxy (–45 Da) groups .

Q. Advanced Techniques

- X-ray Crystallography : SHELX software (via SHELXL) is used for structure refinement. Key metrics include R-factor (<5%) and bond-length accuracy (±0.01 Å) .

- 2D NMR (HSQC, HMBC) : Confirms connectivity between the ethoxy group and the quinazoline ring.

What methods are recommended for assessing the purity of this compound?

Q. Basic Quality Control

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time: ~8.2 minutes (UV detection at 254 nm).

- TLC : Rf ~0.6 in ethyl acetate/hexane (1:1) on silica gel .

Q. Advanced Analysis

- Elemental Analysis (EA) : Acceptable tolerance: C (calc. 50.3%, exp. 49.8–50.5%), N (calc. 17.6%, exp. 17.2–17.9%) .

- ICP-MS : Detects trace metal impurities (e.g., Pd from catalytic reactions) at <1 ppm.

How can computational modeling aid in understanding the reactivity of this compound?

Q. Advanced Methodology

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set predicts electrophilic substitution sites. The LUMO map indicates higher reactivity at position 2 (Cl) vs. position 6 (ethoxy) .

- Molecular Docking (AutoDock Vina) : Screens binding affinity to tyrosine kinase receptors (e.g., EGFR), with docking scores ≤–8.5 kcal/mol indicating strong interactions .

What strategies resolve contradictions in reported biological activity data for quinazolin-4-amine derivatives?

Q. Advanced Data Analysis

- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity.

- Meta-Analysis : Cross-reference datasets from PubChem (CID: 1255147) and ChEMBL (CHEMBL12345) to validate outliers .

- Kinase Assays : Use ADP-Glo™ to quantify ATP consumption, confirming target engagement .

How can X-ray crystallography improve SAR studies of this compound derivatives?

Q. Advanced Structural Insights

- Hydrogen-Bond Networks : SHELXL-refined structures reveal interactions between the C-4 amine and kinase active sites (e.g., hinge region of EGFR).

- Torsion Angles : Ethoxy group orientation (θ = 120–135°) affects steric hindrance and solubility .

What are the limitations of mass spectrometry in characterizing degradation products of this compound?

Q. Advanced Analytical Challenges

- Isomeric Byproducts : FAB-MS struggles to distinguish ortho vs. para ethoxy isomers. Use LC-MS/MS with collision-induced dissociation (CID) to differentiate fragments .

- Low-Abundance Impurities : HRMS (Q-TOF) with ppm error <5 enhances detection of trace degradants (e.g., hydrolyzed ethoxy to –OH) .

How do solvent polarity and pH influence the stability of this compound?

Q. Advanced Stability Studies

- Hydrolysis Kinetics : In aqueous buffers (pH 7.4), the ethoxy group hydrolyzes to –OH with a t₁/₂ of 48 hours. Acidic conditions (pH 2) accelerate degradation (t₁/₂ = 6 hours) .

- Solvent Screening : DMSO stabilizes the compound (99% purity over 7 days) vs. methanol (95% purity) due to reduced nucleophilic attack .

What in vitro assays are optimal for preliminary bioactivity screening?

Q. Basic Screening

Q. Advanced Profiling

How can regioselective functionalization be achieved in quinazolin-4-amine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products